2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
2-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE is a complex heterocyclic compound that incorporates indole, thieno[3,2-d]pyrimidin-4-one, and phenylethyl moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the Indole Moiety: The indole nucleus can be synthesized through Fischer indole synthesis or other methods involving cyclization of phenylhydrazines with ketones or aldehydes.
Construction of the Thieno[3,2-d]pyrimidin-4-one Core: This involves the cyclization of appropriate thiophene derivatives with urea or guanidine derivatives under acidic or basic conditions.
Linking the Indole and Thieno[3,2-d]pyrimidin-4-one Units: This step typically involves nucleophilic substitution reactions where the indole derivative is reacted with a halogenated thieno[3,2-d]pyrimidin-4-one intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules due to its versatile functional groups .
Biology
In biological research, it is studied for its potential as an enzyme inhibitor and its interactions with various biological targets .
Medicine
The compound shows promise in medicinal chemistry for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases .
Industry
In the industrial sector, it is used in the development of new materials with specific electronic or optical properties .
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets such as enzymes and receptors. The indole moiety is known to interact with various biological receptors, while the thieno[3,2-d]pyrimidin-4-one core can inhibit specific enzymes involved in disease pathways . These interactions lead to modulation of cellular processes and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dihydro-1H-indol-1-yl)ethanamine dihydrochloride
- 3-Amino-1-(2,3-dihydro-1H-indol-1-yl)-1-propanone hydrochloride
- 2-(1,3-Dihydro-2H-isoindol-2-yl)methylmelatonin
Uniqueness
The uniqueness of 2-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE lies in its combined structural features, which allow it to interact with multiple biological targets and exhibit a broad spectrum of biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C24H23N3O2S2 |
---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H23N3O2S2/c28-21(26-14-11-18-8-4-5-9-20(18)26)16-31-24-25-19-12-15-30-22(19)23(29)27(24)13-10-17-6-2-1-3-7-17/h1-9H,10-16H2 |
InChI Key |
OMCWYBQBPJBJFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC4=C(C(=O)N3CCC5=CC=CC=C5)SCC4 |
Origin of Product |
United States |
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